molecular formula C10H8N2O3 B1346385 4-Methyl-2-(2-nitrophenyl)oxazole CAS No. 951884-48-3

4-Methyl-2-(2-nitrophenyl)oxazole

Cat. No. B1346385
M. Wt: 204.18 g/mol
InChI Key: XKVKKDJHKSYZSZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-nitrophenyl)oxazole is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.18 g/mol . The IUPAC name for this compound is 4-methyl-2-(2-nitrophenyl)-1,3-oxazole .


Synthesis Analysis

While specific synthesis methods for 4-Methyl-2-(2-nitrophenyl)oxazole were not found in the search results, oxazole derivatives are generally synthesized using various methods. For instance, one review discusses the utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry . Another review presents a comprehensive overview of the recent achievements in the synthesis of oxazole-based compounds .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-(2-nitrophenyl)oxazole consists of a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C10H8N2O3/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-2-(2-nitrophenyl)oxazole include a molecular weight of 204.18 g/mol . The compound has a topological polar surface area of 71.8 Ų . The exact mass and monoisotopic mass of the compound are 204.05349212 g/mol .

Scientific Research Applications

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .

For example, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined its antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .

For example, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined its antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .

For example, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined its antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .

Safety And Hazards

4-Methyl-2-(2-nitrophenyl)oxazole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

4-methyl-2-(2-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVKKDJHKSYZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650030
Record name 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(2-nitrophenyl)oxazole

CAS RN

951884-48-3
Record name 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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